Product packaging for L-Methionine (S)-S-oxide(Cat. No.:)

L-Methionine (S)-S-oxide

Cat. No.: B10764085
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-MFXDVPHUSA-N
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Description

L-Methionine (S)-S-oxide is the S-stereoisomer of oxidized methionine, a key metabolite and post-translational modification generated under oxidative stress. This compound is formed through the specific oxidation of the sulfur atom in methionine by reactive oxygen species (ROS). In biological systems, it serves as a specific substrate for the enzyme methionine sulfoxide reductase A (MsrA), which catalyzes its reduction back to methionine, playing a crucial role in the cellular antioxidant defense system and the regulation of protein function. In research, this compound is invaluable for studying oxidative damage in proteins, the mechanisms of aging, and age-related diseases. Its accumulation in tissues is associated with protein misfolding and loss of function. Furthermore, this compound is used to investigate the methionine sulfoxide reductase system and its protective effects against oxidative damage. It also serves as a precursor in metabolic studies, as it can be partially converted back to methionine in vivo and participate in pathways such as glutathione synthesis in the liver. Key Applications: • Substrate for methionine sulfoxide reductase A (MsrA) • Research on protein oxidation and oxidative stress • Studies on aging, age-related diseases, and cellular defense mechanisms • Investigation of redox regulation of protein function Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. It is not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B10764085 L-Methionine (S)-S-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(2S)-2-amino-4-[(S)-methylsulfinyl]butanoic acid

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10-/m0/s1

InChI Key

QEFRNWWLZKMPFJ-MFXDVPHUSA-N

Isomeric SMILES

C[S@](=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CS(=O)CCC(C(=O)O)N

Origin of Product

United States

Formation of L Methionine S S Oxide

Mechanisms of Methionine Oxidation to L-Methionine (S)-S-oxide

The conversion of L-methionine to this compound is primarily driven by two distinct pathways: non-enzymatic oxidation mediated by reactive oxygen species and specific enzymatic reactions.

Reactive Oxygen Species (ROS) Mediated Oxidation of Methionine Residues

Methionine is one of the amino acids most susceptible to oxidation by reactive oxygen species (ROS), which are reactive molecules containing oxygen that are generated as byproducts of normal metabolism and in response to environmental stressors. nih.govnih.gov When methionine residues within proteins are exposed to ROS, they can be oxidized to form methionine sulfoxide (B87167). mdpi.compnas.orgmdpi.com This oxidation introduces a chiral center at the sulfur atom, resulting in the formation of two diastereomers: L-methionine-(S)-S-oxide and L-methionine-(R)-S-oxide. nih.govnih.govhmdb.ca

Common ROS involved in this process include:

Hydrogen peroxide (H₂O₂): A key signaling molecule that can oxidize methionine. pnas.orgnih.gov

Hypochlorous acid (HOCl): A potent oxidizing agent produced by myeloperoxidase. pnas.org

Peroxynitrite (ONOO⁻): Formed from the reaction of superoxide (B77818) and nitric oxide. nih.gov

Hydroxyl radical (•OH): A highly reactive species that can readily oxidize methionine. nih.gov

The non-enzymatic nature of ROS-mediated oxidation generally leads to a mixture of both the (S) and (R) diastereomers of methionine sulfoxide. nih.govpnas.org The accumulation of methionine sulfoxide is often considered a marker of oxidative damage to proteins. mdpi.comhmdb.ca

Enzymatic Generation: this compound as a Product of Specific Oxidases (e.g., MsrA's oxidase activity)

While ROS-mediated oxidation is a major pathway, the formation of this compound can also be catalyzed by specific enzymes. Notably, the enzyme Methionine Sulfoxide Reductase A (MsrA), primarily known for its role in reducing L-methionine-(S)-S-oxide back to methionine, has been shown to possess a dual function. pnas.orggenome.jp Under certain conditions, MsrA can act as a stereospecific oxidase, catalyzing the oxidation of methionine to exclusively form the L-methionine-(S)-S-oxide diastereomer. pnas.org

This oxidase activity of MsrA is a fascinating example of an enzyme catalyzing both the forward and reverse reactions of a post-translational modification. pnas.orgmdpi.com The proposed mechanism for this oxidase activity involves the formation of a sulfenic acid intermediate at the active site of MsrA. pnas.orgmdpi.com This enzymatic pathway allows for a regulated and reversible oxidation of specific methionine residues in proteins, suggesting a role for this compound in cellular signaling and regulation, beyond just being a product of oxidative damage. pnas.orgresearchgate.net

Interestingly, this dual functionality is not universal across all species. For instance, the MsrA from Drosophila melanogaster has been shown to lack this methionine oxidase activity, highlighting species-specific differences in this regulatory mechanism. uniprot.orgnih.gov Other enzymes, such as certain flavin-containing monooxygenases (FMOs), have also been implicated in the enzymatic S-oxidation of methionine. nih.govnih.gov

Stereoselective and Non-Stereoselective Formation Processes

The formation of L-methionine sulfoxide can be either stereoselective, producing a specific diastereomer, or non-stereoselective, yielding a mixture of both (S) and (R) forms.

Formation ProcessDescriptionResulting Diastereomer(s)Key Factors
Non-Stereoselective Oxidation of methionine by most reactive oxygen species (ROS) is a chemical process that does not favor the formation of one stereoisomer over the other. pnas.orgL-methionine-(S)-S-oxide and L-methionine-(R)-S-oxideROS such as hydrogen peroxide, hypochlorous acid, and peroxynitrite. pnas.orgnih.gov
Stereoselective Enzymatic oxidation can be highly specific, producing predominantly one diastereomer.Primarily L-methionine-(S)-S-oxideThe oxidase activity of Methionine Sulfoxide Reductase A (MsrA) is a key example of a stereospecific enzymatic process. pnas.org Some flavin-containing monooxygenases (FMOs) may also exhibit stereoselectivity. nih.gov A multi-enzyme cascade has been developed for the stereoselective production of L-methionine-(S)-sulfoxide. d-nb.info

The non-stereoselective oxidation by ROS is a general consequence of oxidative stress, leading to a racemic mixture of methionine sulfoxide diastereomers within proteins. nih.govpnas.org In contrast, the stereoselective formation of this compound by enzymes like MsrA suggests a more controlled and potentially regulatory role for this specific modification. pnas.org This enzymatic control allows for the precise modification of target proteins, which can in turn modulate their function. researchgate.net

Contextual Factors Influencing this compound Formation in Biological Systems

Several factors within a biological system can influence the rate and extent of this compound formation. These factors can create microenvironments where methionine oxidation is more likely to occur.

Subcellular Localization: The formation of this compound is not uniformly distributed throughout the cell. For instance, mitochondria, as major sites of ROS production, are environments where methionine oxidation is prevalent. mdpi.comsinobiological.com The presence of MsrA in both the cytosol and mitochondria suggests that both compartments have mechanisms to both form and reduce this compound. mdpi.com

Cellular Stress Conditions: Conditions of high oxidative stress, such as inflammation, exposure to toxins, or aging, lead to an increased production of ROS. mdpi.compnas.org This, in turn, accelerates the non-stereoselective oxidation of methionine residues. pnas.org For example, increased levels of protein methionine sulfoxide are associated with lens aging and cataract formation. sinobiological.com

Protein Structure and Solvent Accessibility: The location of a methionine residue within the three-dimensional structure of a protein plays a crucial role in its susceptibility to oxidation. Methionine residues on the surface of a protein, which are more exposed to the solvent, are more vulnerable to oxidation by ROS. acs.org

Presence of Metal Ions: Metal-catalyzed oxidation is another mechanism that can lead to the formation of methionine sulfoxide. nih.gov The presence of transition metal ions like iron or copper can facilitate the generation of ROS, thereby promoting methionine oxidation.

Enzymology of L Methionine S S Oxide Reduction and Oxidation

Methionine Sulfoxide (B87167) Reductase A (MsrA)

Methionine Sulfoxide Reductase A (MsrA) is a highly conserved enzyme that plays a critical role in cellular antioxidant defense mechanisms. ku.edu It specifically targets and reduces L-methionine (S)-S-oxide, a product of the oxidation of methionine residues in proteins by reactive oxygen species (ROS). pnas.org This repair function is vital for maintaining protein integrity and function in the face of oxidative stress. ebi.ac.uk

The catalytic cycle begins with a nucleophilic attack by a conserved catalytic cysteine residue (CysA) on the sulfur atom of the this compound substrate. nih.govportlandpress.com This initial step is facilitated by the protonation of the oxygen atom of the sulfoxide, which is believed to involve a general acid catalyst. mdpi.com The attack leads to the formation of a sulfenic acid intermediate (Cys-SOH) on the enzyme and the concomitant release of the reduced methionine product. portlandpress.comacs.org

In the second step, the newly formed sulfenic acid intermediate is resolved. This involves an intramolecular attack by a second, "recycling" cysteine residue (CysB) on the sulfenic acid. portlandpress.com This reaction results in the formation of an intramolecular disulfide bond between the catalytic and recycling cysteine residues. nih.govportlandpress.com Some MsrA enzymes possess two resolving cysteines, which are thought to engage in a disulfide exchange process, ultimately forming an internal disulfide bond. portlandpress.com

The final step is the regeneration of the active enzyme. The disulfide bond within MsrA is reduced by an external reductant, typically the thioredoxin (Trx) system, which restores the cysteine residues to their reduced, active state, preparing the enzyme for another catalytic cycle. ku.eduportlandpress.com

A hallmark of MsrA is its high degree of stereospecificity. The oxidation of methionine by ROS produces a nearly equal mixture of two diastereomers: L-methionine-(S)-S-oxide and L-methionine-(R)-S-oxide. portlandpress.com MsrA exclusively catalyzes the reduction of the S-epimer of methionine sulfoxide. nih.govportlandpress.comuniprot.org This specificity is conferred by the unique architecture of the MsrA active site, which contains two mirror-image subsites: a hydrophilic pocket that stabilizes the sulfoxide group and a hydrophobic pocket that accommodates the methyl group of the substrate. mdpi.com While MsrA can act on both free and protein-bound this compound, it generally exhibits a higher catalytic efficiency for residues within a peptide chain. qmul.ac.ukgenome.jp

While primarily known for its reductase activity, a subclass of MsrA enzymes has been shown to possess a dual functionality, also acting as a stereospecific oxidase. ku.eduportlandpress.com Under conditions where the reducing power from the thioredoxin system is limited or absent, MsrA can catalyze the reverse reaction: the oxidation of methionine to this compound. ku.eduresearchgate.net This oxidase activity is highly stereospecific, exclusively producing the S-epimer. portlandpress.com The physiological significance of this oxidase function is thought to be relevant in specific cellular contexts where the local redox environment might favor oxidation over reduction, potentially playing a role in regulatory processes. portlandpress.comresearchgate.net

Stereospecificity for this compound Reduction

Accessory Reductant Systems: Role of Thioredoxin and NADPH in Msr Activity

The catalytic function of MsrA is critically dependent on accessory reductant systems to regenerate the enzyme after each cycle. The primary in vivo reductant for MsrA is the thioredoxin (Trx) system. ku.edupnas.org This system consists of thioredoxin and thioredoxin reductase (TR), which utilizes NADPH as the ultimate source of reducing equivalents. pnas.orgmdpi.com

Distinction from other Methionine Sulfoxide Reductases (MsrB, fRMsr)

The cellular machinery for repairing oxidized methionine is not limited to MsrA. Two other distinct classes of enzymes, MsrB and fRMsr, have evolved with complementary specificities.

The most fundamental distinction between MsrA, MsrB, and fRMsr lies in their substrate stereospecificity. While MsrA specifically reduces the S-isomer of methionine sulfoxide, MsrB is stereospecific for the R-isomer. nih.govportlandpress.commsu.ru Together, MsrA and MsrB ensure the repair of both epimers of oxidized methionine residues in proteins. mdpi.com

A third enzyme, fRMsr (free-R-MSR), is specific for the R-isomer of free methionine sulfoxide. mdpi.commsu.ru Unlike MsrB, which shows low activity towards free Met-R-O, fRMsr efficiently reduces this substrate. researchgate.netbiorxiv.org

These enzymes also exhibit differences in their subcellular localization, which can vary between organisms. In Saccharomyces cerevisiae, for instance, MsrA is found in the cytosol, while MsrB is located in both the mitochondria and the cytosol. biorxiv.org fRMsr in yeast is present in both the cytosol and the nucleus. biorxiv.org In mammalian cells, different splice variants of MsrA can be targeted to the mitochondria or the cytosol. portlandpress.com MsrB also has distinct isoforms with specific localizations, including the cytosol, mitochondria, and endoplasmic reticulum. ku.eduportlandpress.com This differential localization ensures that methionine sulfoxide repair can occur in various cellular compartments where oxidative damage may arise.

FeatureMethionine Sulfoxide Reductase A (MsrA)Methionine Sulfoxide Reductase B (MsrB)free-R-Methionine Sulfoxide Reductase (fRMsr)
Substrate Stereospecificity L-methionine-(S)-S-oxide nih.govportlandpress.comL-methionine-(R)-S-oxide nih.govportlandpress.comFree L-methionine-(R)-S-oxide mdpi.commsu.ru
Substrate Form Protein-bound and free qmul.ac.ukgenome.jpPrimarily protein-bound biorxiv.orgExclusively free amino acid mdpi.combiorxiv.org
Primary Reductant System Thioredoxin/NADPH ku.edupnas.orgThioredoxin/NADPH portlandpress.comThioredoxin/NADPH biorxiv.org
Cellular Localization (Examples) Cytosol, Mitochondria portlandpress.combiorxiv.orgCytosol, Mitochondria, Endoplasmic Reticulum ku.eduportlandpress.combiorxiv.orgCytosol, Nucleus (in yeast) biorxiv.org

Comparative Catalytic Mechanisms

The reduction of this compound is primarily carried out by the enzyme Methionine-S-sulfoxide reductase (MsrA). While structurally distinct, MsrA shares a similar three-step catalytic mechanism with Methionine-R-sulfoxide reductase (MsrB), the enzyme responsible for reducing the (R)-epimer of methionine sulfoxide. nih.gov Both enzymes utilize sulfenic acid chemistry to repair oxidized methionine residues. portlandpress.combmbreports.org

The catalytic cycle for MsrA-mediated reduction involves the following key steps:

Nucleophilic Attack and Sulfenic Acid Formation : The cycle begins with a nucleophilic attack by a conserved catalytic cysteine residue (CysA) on the sulfur atom of the this compound substrate. portlandpress.comresearchgate.net This leads to the formation of a sulfenic acid intermediate on the enzyme and the concomitant release of one molecule of methionine. nih.govmdpi.com

Disulfide Bond Formation : A second cysteine residue, known as the resolving cysteine (CysB), then attacks the sulfur atom of the sulfenic acid intermediate. portlandpress.comresearchgate.net This step results in the release of a water molecule and the formation of an intramolecular disulfide bond between the catalytic and resolving cysteines. researchgate.net

Enzyme Regeneration : The oxidized enzyme, now containing a disulfide bond, is returned to its active, reduced state. This final step is typically accomplished by the thioredoxin (Trx) system, which includes thioredoxin reductase and NADPH. portlandpress.comwfu.edu In laboratory settings (in vitro), dithiothreitol (B142953) (DTT) can be used as the reducing agent. portlandpress.combmbreports.org

Interestingly, MsrA can also function as a stereospecific methionine oxidase, catalyzing the reverse reaction to produce this compound. pnas.org This suggests that the oxidation of methionine could be a regulated enzymatic process, not just the result of random damage by reactive oxygen species (ROS). pnas.org The proposed catalytic mechanism for oxidation is the reversal of the reductive pathway, where the sulfoxide oxygen is derived from water. pnas.org

While MsrA and MsrB are structurally unrelated and have no significant sequence homology, their catalytic strategies are remarkably convergent. nih.govmdpi.comfrontiersin.org Both rely on a catalytic cysteine, form a sulfenic acid intermediate, and are regenerated by a thiol-disulfide exchange mechanism. nih.govportlandpress.com However, they exhibit strict stereospecificity for the S- and R-diastereomers of methionine sulfoxide, respectively. nih.govpnas.org Variations exist, particularly in mammalian MsrB enzymes, which have diverged in the location of their resolving cysteines compared to their bacterial counterparts. nih.gov Some archaeal MsrB enzymes contain a zinc-binding motif for structural integrity, a feature lost later in evolution. nih.gov

FeatureMsrA (reduces this compound)MsrB (reduces L-Methionine (R)-S-oxide)
Substrate SpecificityStrictly reduces the S-epimer of methionine sulfoxide. pnas.orgnih.govStrictly reduces the R-epimer of methionine sulfoxide. pnas.orgnih.gov
Structural FamilyBelongs to the IPR036509 superfamily. nih.govStructurally unrelated to MsrA. nih.gov
Initial Catalytic StepNucleophilic attack by catalytic Cys (CysA) on the substrate's sulfur atom. portlandpress.comresearchgate.netNucleophilic attack by catalytic Cys (or Selenocysteine (B57510) in some cases) on the substrate's sulfur atom. portlandpress.comresearchgate.net
Key IntermediateSulfenic acid formed on the catalytic cysteine. portlandpress.commdpi.comSulfenic acid formed on the catalytic cysteine/selenocysteine. portlandpress.com
Regeneration MechanismFormation of an intramolecular disulfide bond with a resolving Cys (CysB), followed by reduction via the thioredoxin system. portlandpress.comresearchgate.netSimilar mechanism involving resolving Cys, but their location can vary. Mammalian MsrB1 uses a catalytic selenocysteine and a resolving cysteine. nih.govresearchgate.net
Dual FunctionalityCan also act as a stereospecific methionine oxidase. pnas.orgPrimarily functions as a reductase.

Evolutionary Conservation and Divergence of this compound Reducing Enzymes

Enzymes that reduce this compound, primarily MsrA, are remarkably conserved across all domains of life, including Bacteria, Archaea, and Eukarya, highlighting their fundamental biological importance. nih.govbiorxiv.org The presence of MsrA and its counterpart MsrB in nearly all characterized organisms suggests they are an ancient evolutionary adaptation to cope with oxidative stress, likely arising in response to the accumulation of oxygen in the Earth's atmosphere. biorxiv.orgunam.mx

Conservation: The core catalytic mechanism of MsrA, involving a key catalytic cysteine, is highly conserved. nih.gov Phylogenetic analyses show that MsrA sequences cluster together, distinct from MsrB sequences, reflecting their separate evolutionary origins despite their convergent catalytic function. mdpi.comasm.org The conservation of Msr enzymes across such a vast range of organisms, from bacteria to mammals, underscores their critical role in repairing oxidative protein damage. biorxiv.orgconicet.gov.ar

Divergence: Despite the conservation of their function, significant evolutionary divergence is observed among methionine sulfoxide reductases.

Structural Divergence : MsrA and MsrB are the most prominent example of divergence; they are structurally unrelated enzymes that evolved independently to catalyze the reduction of different stereoisomers of the same substrate. nih.govunam.mx

Gene Fusion Events : In several pathogenic bacteria, such as Neisseria gonorrhoeae and Haemophilus influenzae, the msrA and msrB genes are fused into a single gene encoding a tandem-domain protein (MsrAB). wfu.eduuq.edu.au This fusion likely provides a kinetic or regulatory advantage in these organisms. Phylogenetic analysis suggests these fusion proteins in archaea are more closely related to bacterial versions than to other archaeal Msrs, possibly indicating lateral gene transfer. unam.mxasm.org

Gene Duplication and Diversification : The number of msr genes varies significantly between organisms. Plants, for instance, possess a much larger number of msr genes compared to mammals. Arabidopsis thaliana has fourteen msr genes, whereas mice have only four. mdpi.com This expansion in plants likely reflects adaptation to diverse environmental stresses. Some plant MSRAs have even lost their catalytic cysteine residue yet are retained, suggesting a potential regulatory role. nih.gov

Evolution of Selenoproteins : In mammals, some MsrB enzymes have evolved to incorporate selenocysteine (Sec) at their active site instead of cysteine. researchgate.net Mammalian MsrB1 is a key example of a selenoprotein, where the use of selenocysteine provides a significant catalytic advantage for protein repair. portlandpress.comresearchgate.net

Specialized Reductases : A third type of enzyme, free-methionine-(R)-sulfoxide reductase (fRMsr), has been identified in prokaryotes and some unicellular eukaryotes. mdpi.combiorxiv.org This enzyme is specialized for the reduction of free methionine-R-sulfoxide, a function that mammalian MsrB enzymes perform poorly. researchgate.netconicet.gov.ar The conservation of fRMsr in multicellular fungi has also been demonstrated. biorxiv.org

Evolutionary TraitDescriptionExamples
ConservationMsrA and MsrB are found in nearly all organisms across Bacteria, Archaea, and Eukarya. biorxiv.orgE. coli, Yeast, Plants, Humans. nih.govbiorxiv.orgconicet.gov.ar
Structural DivergenceMsrA and MsrB are structurally unrelated and do not share sequence homology. nih.govmdpi.comAll organisms with both enzymes.
Gene FusionA single polypeptide contains both MsrA and MsrB domains.Neisseria gonorrhoeae (PilB protein), Haemophilus influenzae. wfu.eduuq.edu.au
Gene Number VariationSignificant differences in the number of msr genes among different kingdoms.Arabidopsis thaliana (14 genes) vs. Mice (4 genes). mdpi.com
Active Site VariationIncorporation of selenocysteine instead of cysteine in the active site of some MsrB enzymes.Mammalian MsrB1 is a selenoprotein. portlandpress.comresearchgate.net
Functional SpecializationEmergence of enzymes with specificity for free methionine sulfoxide.fRMsr in bacteria, yeast, and fungi reduces free Met-R-SO. mdpi.combiorxiv.org

Cellular and Molecular Biology of L Methionine S S Oxide Metabolism

Subcellular Localization of L-Methionine (S)-S-oxide Metabolic Enzymes

The enzymes responsible for metabolizing this compound, chiefly MsrA, are distributed across multiple subcellular compartments. This widespread localization underscores their critical role in repairing oxidized proteins throughout the cell, ensuring the functionality of a diverse range of proteins irrespective of their location. In mammals, a single MsrA gene can produce protein products that are found in the cytosol, nucleus, and mitochondria. In plants, the MSR system is even more complex, with multiple genes encoding various isoforms targeted to different organelles.

Mitochondria, as major sites of reactive oxygen species (ROS) production, are critically dependent on protein repair mechanisms. Consequently, MSR enzymes are prominently localized within this organelle. MsrA, MsrB2, and an isoform of MsrB3 are all found in mammalian mitochondria. The presence of MsrA in mitochondria is essential for reversing oxidative damage to mitochondrial proteins, thereby preserving mitochondrial integrity and function under conditions of oxidative stress. Studies in mouse cells have shown that both cytosolic and mitochondrial forms of MsrA can be generated from a single translation product, with the protein's distribution occurring post-translationally.

In plant cells, MSR enzymes are also found in chloroplasts and the endoplasmic reticulum (ER). Chloroplasts, being sites of photosynthesis, have a high potential for photooxidative stress, making the presence of MSRs like MsrA and MsrB essential for protection. Several studies on Arabidopsis have confirmed the localization of specific MsrA and MsrB isoforms within chloroplasts.

The endoplasmic reticulum is another site where MSRs perform a protective role. In Arabidopsis, the MsrB3 isoform has been identified in the ER. In mammals, an isoform of MsrB3 (MsrB3A) is also localized to the ER. This localization suggests a role in repairing oxidized proteins within the secretory pathway.

Enzyme FamilySubcellular CompartmentOrganism/SystemReference
MsrACytosol, Nucleus, MitochondriaMammals
MsrB1Cytosol, NucleusMammals
MsrB2MitochondriaMammals
MsrB3Endoplasmic Reticulum, MitochondriaMammals
MsrA/MsrBCytosol, Mitochondria, Chloroplast, ER, NucleusPlants (e.g., Arabidopsis)

Mitochondrial Compartmentation

Genetic and Transcriptional Regulation of this compound Metabolism

The expression of genes encoding MSR enzymes is tightly regulated, particularly in response to cellular redox state. This regulation ensures that the cell can mount an effective defense against oxidative stress by increasing its capacity to repair damaged proteins.

A primary driver of MSR gene expression is oxidative stress. Exposure to various oxidizing agents has been shown to upregulate the transcription of MSR genes in a wide range of organisms, from bacteria to plants and mammals.

In Bacteria: The expression of msrA and msrB genes in Bacillus subtilis is induced by the superoxide-generating compound paraquat. In Xanthomonas campestris, msrA expression is highly induced by oxidants.

In Yeast: The msrA gene in Saccharomyces cerevisiae is upregulated in response to oxidative and other environmental stresses. Deletion of the msrA gene leads to increased oxidative damage and reduced cell viability.

In Plants: In Arabidopsis, the protein levels of both plastidial MsrA and MsrB increase in response to photooxidative treatment. Overexpression of cytosolic MsrB genes enhances tolerance to oxidative stress induced by methyl viologen (paraquat).

In Mammals: While direct transcriptional upregulation in response to acute oxidative stress is complex, studies have shown that conditions associated with chronic oxidative stress, such as aging and neurodegenerative diseases, are linked to altered MSR expression levels. For instance, MsrA activity and expression have been found to be decreased in the brains of Alzheimer's disease patients, a condition characterized by high oxidative stress.

OrganismInducing Agent/ConditionAffected Gene/ProteinObserved EffectReference
Bacillus subtilisParaquatmsrA/msrB operonInduced expression
Xanthomonas campestrisOxidantsmsrAHighly induced expression
Arabidopsis thalianaPhotooxidative treatmentPlastidial MsrA and MsrBIncreased protein levels
Arabidopsis thalianaMethyl Viologen (Paraquat)Cytosolic MsrB7/MsrB8Overexpression confers tolerance
Saccharomyces cerevisiaeOxidative/Environmental StressmsrAUpregulated expression

Beyond transcriptional initiation, the regulation of MSR expression also occurs at the post-transcriptional and translational levels. Small non-coding RNAs (sRNAs) have emerged as key players in this process, particularly in bacteria.

In Escherichia coli, the iron-responsive sRNA RyhB has been shown to be a direct negative regulator of the msrB gene. RyhB binds to the msrB mRNA, preventing ribosome binding and thereby inhibiting translation initiation. This action links the repair of oxidized proteins to iron homeostasis, as free iron can contribute to the generation of ROS. Interestingly, RyhB does not appear to regulate msrA expression, indicating a differential control mechanism for the two MSR types.

In other bacteria, such as the radiation-resistant Deinococcus radiodurans, a different sRNA named DsrO acts as a positive regulator of msrA expression. Under oxidative stress, DsrO is induced and is proposed to bind to msrA mRNA, increasing its stability and promoting its translation. This positive regulation enhances the cell's ability to cope with high levels of oxidative damage.

In Bacillus subtilis, the protein YjbH acts as a post-transcriptional negative regulator, which may indirectly influence MSR expression by affecting the stability of the transcriptional regulator Spx. Furthermore, post-translational modifications of transcription factors by MSRs themselves can create regulatory loops. For example, the cyclic oxidation and reduction of methionine residues within a transcription factor can modulate its DNA-binding ability, thereby affecting the expression of its target genes, which may include autophagy-related genes.

Functional Studies in Model Organisms and Cell Lines

Genetic Perturbations (Knockout, Overexpression) and Phenotypic Analysis (e.g., oxidative stress resistance)

The functional importance of this compound metabolism has been extensively investigated through the genetic manipulation of methionine sulfoxide (B87167) reductase A (MsrA), the enzyme that specifically reduces this stereoisomer of oxidized methionine. These studies, conducted in a range of model organisms and cell lines, consistently demonstrate that the MsrA-mediated repair of oxidized proteins is a crucial component of cellular defense against oxidative stress.

In the fruit fly, Drosophila melanogaster, overexpression of the MsrA gene, particularly in the nervous system, has been shown to significantly extend the organism's lifespan by as much as 70% and increase resistance to oxidative stress. nih.govnih.govpnas.orgsenescence.infounl.edu These transgenic flies also exhibit a delayed onset of age-related declines in physical activity and reproductive capacity. pnas.orgsenescence.info The enhanced longevity and stress resistance are attributed to the increased capacity to repair proteins damaged by reactive oxygen species (ROS). nih.govpnas.org

Conversely, knockout of the MsrA gene in mice (Mus musculus) leads to a heightened sensitivity to oxidative stress conditions. researchgate.netjax.org While some studies report a shortened lifespan under normal conditions, others find no significant difference, though a consensus exists on their increased vulnerability to oxidant challenges. mdpi.comresearchgate.net MsrA knockout mice display a variety of phenotypes linked to oxidative damage, including abnormal behavior, compromised learning, and age-exacerbated motor deficiencies associated with impaired dopamine (B1211576) regulation. nih.govnih.gov Furthermore, these mice show enhanced neurodegeneration and are more susceptible to tissue damage in the brain, kidneys, and lungs following oxidative insults. nih.govnih.gov

Studies in the yeast Saccharomyces cerevisiae corroborate these findings. Deletion of the MSRA gene renders the yeast cells hypersensitive to oxidative stress. mdpi.compnas.org These mutant strains accumulate high levels of both free and protein-bound methionine sulfoxide and show reduced viability when exposed to oxidizing agents like hydrogen peroxide. pnas.orgresearchgate.net Conversely, overexpression of MsrA in yeast enhances their resistance to oxidative stress. mdpi.comnih.gov

In cultured mammalian cells, genetic perturbations of MsrA yield similar results. Overexpression of MsrA in human T-cells and human lens epithelial cells confers significant protection against oxidative stress-induced cell death. nih.govpnas.org The increased MsrA activity helps maintain cell viability by repairing critical proteins that would otherwise be inactivated by oxidation. pnas.org Silencing the MsrA gene in these lens cells, on the other hand, increases their sensitivity to oxidative damage and reduces their viability even without external stressors. mdpi.compnas.org

The following table summarizes key findings from genetic studies on MsrA across various models.

Model Organism/Cell LineGenetic PerturbationPhenotypic OutcomeKey Findings
Drosophila melanogaster (Fruit Fly)MsrA OverexpressionExtended lifespan (up to 70%); increased resistance to oxidative stress. nih.govpnas.orgsenescence.infoDelayed onset of age-related decline in activity and reproduction; enhanced repair of oxidatively damaged proteins. pnas.org
Mus musculus (Mouse)MsrA KnockoutIncreased sensitivity to oxidative stress; abnormal behavior; neurodegeneration. researchgate.netjax.orgnih.govnih.govCompromised motor function and dopamine regulation; increased tissue damage under oxidant challenge. nih.govnih.gov
Saccharomyces cerevisiae (Yeast)MSRA DeletionHypersensitivity to oxidative stress. mdpi.compnas.orgresearchgate.netAccumulation of oxidized methionine; reduced growth and survival under oxidative conditions. pnas.org
Human T-cellsMsrA OverexpressionHigh resistance to oxidative stress-induced apoptosis. nih.govEnhanced survival when exposed to hydrogen peroxide. nih.gov
Human Lens Epithelial CellsMsrA OverexpressionIncreased protection against oxidative stress. pnas.orgIncreased cell viability in the presence of H₂O₂. pnas.org
Human Lens Epithelial CellsMsrA Gene SilencingIncreased sensitivity to oxidative stress; decreased cell viability. pnas.orgReduced ability to cope with both endogenous and exogenous oxidative damage. pnas.org

In Vitro Reconstitution of this compound Metabolic Systems

The biochemical mechanism of this compound reduction is effectively studied using in vitro reconstituted systems. These cell-free assays allow for the precise analysis of the enzymatic reaction, its components, and kinetics in a controlled environment. nih.govnih.gov

The core of the reconstituted system is the enzyme MsrA and its substrate, this compound. However, the reduction is not direct but requires a cascade of electron-donating cofactors. nih.govnih.gov The complete in vitro system for MsrA activity typically consists of MsrA, the substrate, and the thioredoxin (Trx) reducing system. pnas.org This system includes thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH as the ultimate source of reducing equivalents. nih.govnih.gov

The reaction proceeds as a multi-step electron transfer:

NADPH reduces the FAD cofactor within thioredoxin reductase (TrxR). frontiersin.org

The reduced TrxR then catalyzes the reduction of oxidized thioredoxin (Trx). nih.gov

Finally, the reduced Trx serves as the direct electron donor for MsrA, enabling it to catalytically reduce this compound back to L-methionine. nih.govpnas.org

By assembling these purified components, researchers can monitor the reaction, often by measuring the rate of NADPH oxidation spectrophotometrically at 340 nm. nih.govnih.gov Such assays have been instrumental in characterizing the substrate specificity of MsrA, confirming its high stereospecificity for the S-diastereomer of methionine sulfoxide, and determining its kinetic parameters. nih.govconicet.gov.ar These reconstituted systems provide definitive evidence of the enzyme's function and the essential role of the thioredoxin system in cellular protein repair pathways. nih.gov

The table below details the essential components for the in vitro reconstitution of the this compound metabolic system.

ComponentFunction
This compoundThe specific substrate that is enzymatically reduced.
Methionine Sulfoxide Reductase A (MsrA)The enzyme that catalyzes the stereospecific reduction of this compound. nih.gov
Thioredoxin (Trx)A small reductase protein that directly provides the electrons to MsrA for the reduction reaction. nih.gov
Thioredoxin Reductase (TrxR)An enzyme that reduces oxidized thioredoxin, using electrons from NADPH. nih.govfrontiersin.org
NADPHThe ultimate electron donor, providing the reducing power for the entire cascade. nih.govfrontiersin.org

Biological Roles and Pathways Involving L Methionine S S Oxide

L-Methionine (S)-S-oxide in Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This compound is a key participant in this balance, primarily through its role in antioxidant defense mechanisms.

Contribution to Antioxidant Defense Mechanisms and Oxidative Stress Protection

The enzyme peptide-methionine (S)-S-oxide reductase (MsrA) is central to this protective cycle. mdpi.comexpasy.org MsrA specifically catalyzes the reduction of this compound back to methionine, both in free form and within proteins. wikipedia.orgexpasy.org This enzymatic repair restores the protein's function and regenerates methionine residues, allowing them to once again act as antioxidants. openaccesspub.orgmdpi.com This cyclical process of oxidation and reduction effectively creates a catalytic system for scavenging ROS. mdpi.comnih.gov The universal presence of MsrA across all domains of life underscores its essential role in protecting cells against oxidative damage. mdpi.com Studies in various organisms, from bacteria like Escherichia coli to yeast and higher eukaryotes, have shown that the absence of MsrA leads to increased sensitivity to oxidative stress. mdpi.comacs.org

The protective role of this system is highlighted in various contexts. For instance, in the human respiratory pathogen Haemophilus influenzae, a periplasmic MsrAB enzyme is crucial for resistance against reactive chlorine species produced by the host's immune system. nih.gov In a laboratory setting, L-methionine has been shown to protect against oxidative stress and mitochondrial dysfunction in a model of Parkinson's disease, a process reliant on the methionine sulfoxide (B87167) reductase system. nih.govresearchgate.net

Interplay with Other Redox Systems (e.g., Thioredoxin and Glutathione (B108866) Systems)

The function of the methionine sulfoxide reductase system is intrinsically linked to other major cellular redox systems, namely the thioredoxin (Trx) and glutathione (GSH) systems. nih.govnih.gov The reduction of this compound by MsrA is not an isolated event; it requires a source of reducing equivalents, which are primarily supplied by the thioredoxin system. nih.govacs.orgpnas.org

The catalytic cycle of MsrA involves the formation of a sulfenic acid intermediate, which is then reduced. openaccesspub.orgexpasy.org This reduction is typically coupled with the oxidation of thioredoxin. The oxidized thioredoxin is, in turn, reduced by thioredoxin reductase, using NADPH as the ultimate electron donor. nih.govkarger.com Therefore, the efficacy of the MsrA-mediated repair system is dependent on a functional thioredoxin system to regenerate its reducing power. mdpi.comresearchgate.net

Role in Protein Repair and Maintenance of Proteome Integrity

The reversible oxidation of methionine to this compound is a critical post-translational modification that directly impacts the health of the proteome.

Reversal of Oxidative Damage to Protein Methionine Residues

Reactive oxygen species can inflict widespread damage on proteins, but the oxidation of methionine is one of the few modifications that is readily reversible. wikipedia.orgmdpi.comacs.org This repair is carried out by the methionine sulfoxide reductase (Msr) family of enzymes. MsrA is stereospecific for the reduction of the S-epimer, this compound, while the MsrB family of enzymes reduces the R-epimer. wikipedia.orgmdpi.com

This enzymatic repair system is vital for maintaining proteome integrity under conditions of oxidative stress. frontiersin.orgnih.gov The accumulation of oxidized proteins is a hallmark of aging and various diseases. wikipedia.orghmdb.ca The Msr system counteracts this by restoring the structure and function of proteins that have been damaged by oxidation. frontiersin.orgmdpi.comnih.gov For example, in E. coli, the Msr system has been shown to repair oxidized ribosomal proteins, ensuring the fidelity of protein synthesis. wikipedia.org Similarly, studies on the pathogen H. influenzae have identified numerous outer membrane and periplasmic proteins involved in nutrient acquisition and virulence that are repaired by its MsrAB enzyme. nih.gov The efficiency of this repair can be very high, with some studies showing up to 100% restoration of function for certain proteins. nih.gov

Impact on Protein Structure and Function

The oxidation of a methionine residue to this compound can have significant consequences for a protein's structure and function. frontiersin.orgnih.gov The addition of an oxygen atom to the methionine side chain increases its polarity and size. frontiersin.orgnih.gov This change can disrupt hydrophobic interactions, alter the protein's conformation, and lead to a loss of biological activity or even protein aggregation. frontiersin.orgnih.govhmdb.ca

The location of the oxidized methionine residue is often critical. Residues in or near the active site of an enzyme or at protein-protein interaction interfaces are particularly sensitive. wikipedia.org For example, the oxidation of methionine residues can inactivate enzymes and has been shown to affect the function of proteins like calmodulin and certain potassium channels. nih.gov The table below provides examples of proteins whose function is impacted by the formation of methionine sulfoxide.

ProteinOrganism/SystemEffect of Methionine OxidationRole of Msr-mediated Repair
Calmodulin GeneralAltered calcium-binding affinity and target protein activation. nih.govRestores normal calcium signaling functions.
Ribosomal Protein L12 E. coliDeactivation of the protein, affecting ribosome function. wikipedia.orgReverses the inactivation, maintaining protein synthesis.
α-1-antitrypsin HumanInactivation, leading to reduced inhibition of elastase.Restores inhibitory activity, protecting tissues.
Actin GeneralCan interfere with polymerization dynamics. acs.orgImportant for maintaining cytoskeletal integrity.
Lipoprotein eP4 H. influenzaeImpaired function in NAD and hemin (B1673052) metabolism. nih.govRestores metabolic function, essential for virulence. nih.gov
RecA E. coliAltered catalytic activity in DNA recombination and repair. frontiersin.orgRestores the protein's vital role in DNA maintenance. frontiersin.org

This compound as a Potential Regulatory or Signaling Molecule

Beyond its role in damage and repair, the reversible oxidation-reduction cycle of methionine, forming this compound, is emerging as a potential mechanism for cellular regulation and signaling. researchgate.netnih.gov The transient and reversible nature of this modification makes it suitable for acting as a molecular switch, similar to phosphorylation. nih.govnih.gov

The oxidation of specific methionine residues can modulate protein activity in a controlled manner, rather than being a random damaging event. nih.govnih.gov This suggests that in some cases, ROS may act as signaling molecules, with methionine residues serving as the sensors. nih.govmolbiolcell.org The subsequent reduction by MsrA would then terminate the signal. This redox-dependent regulation can influence a variety of cellular processes, including gene expression and host defense. mdpi.com

For instance, the oxidation of methionine has been proposed to regulate the activity of transcription factors like NF-κB by affecting the stability of its inhibitor, IκBα. nih.gov There is also growing evidence for crosstalk between methionine oxidation and other post-translational modifications, such as phosphorylation, suggesting a complex regulatory network where redox state can influence kinase-based signaling pathways. nih.gov While research in this area is ongoing, it points to a more nuanced role for this compound, not just as a marker of oxidative damage, but as an active participant in cellular signaling cascades.

Modulation of Protein Function through Reversible Oxidation

The reversible oxidation of methionine residues to this compound serves as a molecular switch, altering the structure and, consequently, the function of proteins. wikipedia.orgnih.gov This process is a key mechanism of redox control in cellular activities. The oxidation can be reversed by the action of methionine sulfoxide reductase (Msr) enzymes, specifically MsrA, which reduces this compound back to methionine, allowing for dynamic regulation. nih.govnih.gov

One of the most well-characterized examples of this regulatory mechanism is the modulation of the actin cytoskeleton. nih.gov Enzymes of the MICAL (molecule interacting with CasL) family enzymatically oxidize specific methionine residues on actin, leading to the formation of this compound. nih.govresearchgate.net This oxidation results in "fragile" F-actin filaments with an accelerated rate of depolymerization, a process crucial for events like cytokinesis. researchgate.net

Another instance of functional regulation involves calmodulin. The oxidation of its methionine residues to the sulfoxide form leads to a decreased association between calmodulin and the plasma membrane, which can subsequently lead to increased degradation of calmodulin by the proteasome. researchgate.net This reversible modification allows cells to fine-tune signaling pathways in response to changes in the cellular redox environment. nih.gov

Protein TargetModulating Enzyme (Oxidation)Effect of Oxidation to this compoundReversing Enzyme (Reduction)
Actin MICAL (Molecule Interacting with CasL)Destabilization of actin filaments, increased depolymerization rate. nih.govresearchgate.netMethionine Sulfoxide Reductase A (MsrA)
Calmodulin Reactive Oxygen Species (ROS)Reduced binding to target proteins and membranes. researchgate.netMethionine Sulfoxide Reductase A (MsrA)
Ribosomal Protein L12 Reactive Oxygen Species (ROS)Deactivation of protein activity. nih.govMethionine Sulfoxide Reductase A (MsrA)

Involvement in Stress Response Pathways (e.g., Chilling Injury in Plants)

This compound is a key player in the cellular response to various environmental stresses, particularly those involving oxidative stress, such as chilling injury in plants. mdpi.comnih.gov Low temperatures can lead to an overproduction of reactive oxygen species (ROS), which can oxidize cellular components, including the sulfur-containing amino acid methionine in proteins. mdpi.com

The accumulation of methionine sulfoxide, including the (S)-S-oxide form, is a marker of oxidative stress. oup.com Research in Arabidopsis has demonstrated that under cold stress, the levels of methionine sulfoxide increase significantly. oup.com The plant's ability to tolerate this stress is linked to the activity of methionine sulfoxide reductase (Msr) enzymes, which repair the oxidized methionine residues, thereby restoring protein function and mitigating cellular damage. mdpi.comoup.com In Arabidopsis plants subjected to cold treatment, a notable increase in methionine sulfoxide (MetO) content was observed. oup.com

Studies on transgenic Arabidopsis have provided quantitative insights into this process. For instance, in wild-type plants, cold treatment led to a significant increase in MetO levels. In mutant plants lacking certain Msr enzymes, this increase was even more pronounced, highlighting the crucial role of this repair pathway in cold acclimation. oup.com

Plant SpeciesStress ConditionChange in L-Methionine Sulfoxide LevelsReference
Arabidopsis thaliana Cold (4°C for 3 days)3.3% of total methionine converted to MetO in wild-type. oup.com oup.com
Arabidopsis thaliana High Light & Low Temperature30% of total methionine in chloroplasts converted to MetO in wild-type. nih.gov nih.gov
Various Fruits & Vegetables Chilling InjuryAccumulation of ROS leads to protein oxidation, including methionine. mdpi.com mdpi.com

This compound in Broader Metabolic Pathways

The formation and reduction of this compound are intrinsically linked to central metabolic pathways, particularly sulfur metabolism and the S-adenosylmethionine (SAM) cycle.

Linkages to Sulfur Metabolism

The regeneration of methionine from its oxidized form ensures that the pool of this essential amino acid is maintained for its various metabolic fates, including protein synthesis and the production of other sulfur-containing compounds like cysteine and glutathione. wikipedia.org The enzyme this compound reductase utilizes thioredoxin as a reducing agent, linking the methionine oxidation/reduction cycle to the cellular thiol-disulfide redox state. wikipedia.orggenome.jp

Connections to S-adenosylmethionine (SAM) Metabolism

S-adenosylmethionine (SAM), the primary methyl group donor in the cell, is synthesized directly from methionine and ATP in a reaction catalyzed by methionine adenosyltransferase. wikipedia.orgwikipedia.org Therefore, the availability of methionine directly impacts the cell's capacity to synthesize SAM and carry out essential methylation reactions of DNA, RNA, proteins, and lipids. wikipedia.orgmdpi.com

The oxidation of methionine to this compound can influence the SAM cycle by depleting the pool of methionine available for SAM synthesis. ebi.ac.uk The efficient reduction of this compound back to methionine is therefore crucial for maintaining the homeostasis of the SAM cycle. ebi.ac.uk This interplay highlights a critical intersection between redox regulation and methylation metabolism, where the oxidative state of methionine can have far-reaching consequences on epigenetic regulation and other SAM-dependent pathways. The entire process is often referred to as the S-adenosylmethionine cycle, which involves the interconversion of S-adenosylmethionine, S-adenosyl-L-homocysteine, and the regeneration of L-methionine. ebi.ac.uk

Analytical and Methodological Approaches in L Methionine S S Oxide Research

Advanced Mass Spectrometry-Based Techniques for Quantification

Mass spectrometry (MS) is a cornerstone for the sensitive detection and quantification of methionine oxidation. However, a significant challenge is the potential for artificial oxidation of methionine during sample preparation and analysis, which can lead to an overestimation of in vivo levels. researchgate.netnih.govnih.gov To address this, several advanced MS-based strategies have been developed.

A robust method to accurately determine the levels of methionine sulfoxide (B87167) involves stable isotope labeling. researchgate.netnih.govacs.org In this approach, proteins are treated with hydrogen peroxide enriched with heavy oxygen isotopes (H₂¹⁸O₂) before sample preparation. researchgate.netnih.govacs.org This process forcibly oxidizes all unoxidized methionine residues, converting them into a labeled ¹⁸O-methionine sulfoxide form. researchgate.netnih.gov The methionine residues that were already oxidized in vivo retain their natural ¹⁶O isotope. nih.gov

During subsequent liquid chromatography-mass spectrometry (LC-MS) analysis, the peptides containing methionine sulfoxide will exhibit two distinct isotopic peak distributions with a 2 Dalton mass difference. nih.govnih.govacs.org This mass difference allows for the precise differentiation and quantification of the original in vivo L-methionine (S)-S-oxide from the unoxidized methionine. nih.govacs.org This strategy effectively prevents the formation of artifacts during sample preparation, ensuring that the measured levels of methionine sulfoxide are accurate. researchgate.netnih.gov

A similar strategy, termed Methionine Oxidation by Blocking (MObB), also utilizes ¹⁸O-labeled hydrogen peroxide to block unoxidized methionines, preventing their spurious oxidation during analysis. acs.orgbiorxiv.org The relative ratios of ¹⁸O- to ¹⁶O-modified peptides are then measured to determine accurate oxidation levels. acs.orgbiorxiv.org

Table 1: Isotopic Labeling for this compound Quantification

TechniquePrincipleAdvantageReference
¹⁸O-H₂O₂ LabelingUnoxidized methionines are oxidized with H₂¹⁸O₂, creating a +2 Da mass shift compared to in vivo oxidized methionines.Prevents artifactual oxidation during sample prep, allowing for accurate quantification of in vivo levels. researchgate.netnih.govnih.govacs.org
MObB (Methionine Oxidation by Blocking)Similar to ¹⁸O-H₂O₂ labeling, it uses an isotopically labeled oxidant to block unoxidized methionines prior to MS analysis.Circumvents complications from spurious oxidation during typical bottom-up proteomics workflows. acs.orgbiorxiv.org

Chromatographic techniques are often coupled with mass spectrometry to separate the diastereomers of methionine sulfoxide, Met-(S)-SO and Met-(R)-SO. Reversed-phase high-performance liquid chromatography (RP-HPLC) can, under highly optimized conditions, separate peptide fragments containing these diastereomers. nih.gov However, robustly assigning the S- and R-diastereomers can be challenging. nih.gov

To overcome this, a method combining peptide mapping with the use of methionine sulfoxide reductase (Msr) enzymes has been developed. nih.gov MsrA and MsrB are stereospecific enzymes that reduce Met-(S)-SO and Met-(R)-SO, respectively. nih.gov By treating a sample with these enzymes and analyzing the resulting changes in the chromatogram, researchers can identify and quantify the specific diastereomers. nih.gov

Combined fractional diagonal chromatography (COFRADIC) is another powerful proteomic technique used to study methionine oxidation. nih.gov This method allows for the enrichment of peptides containing oxidized methionine, facilitating their identification and quantification. nih.gov More recently, supercritical fluid chromatography has emerged as a highly effective method for separating methionine sulfoxide diastereomers, achieving purities greater than 99%. ucsc.edunih.gov

An alternative to isotopic labeling is methionine alkylation. acs.orgnih.govbiorxiv.org In a method called Methionine Oxidation by Blocking with Alkylation (MObBa), unoxidized methionine residues are specifically alkylated at a low pH using iodoacetamide (B48618) (IAA). acs.orgnih.govbiorxiv.org This alkylation prevents subsequent artificial oxidation during sample analysis. biorxiv.orgnih.gov

The level of methionine oxidation can then be quantified by measuring the extent of alkylation relative to a control sample treated with Msr enzymes to fully reduce all methionine sulfoxides. acs.orgnih.gov This approach offers a straightforward experimental strategy for the mass spectrometric quantification of methionine oxidation. nih.govbiorxiv.org The alkylation by IAA is selective for unoxidized methionines and effectively blocks them from downstream oxidation. acs.orgnih.gov

Table 2: Chromatographic and Alkylation Methods

MethodDescriptionApplication in this compound ResearchReference
RP-HPLC with Msr EnzymesRP-HPLC separates peptides, and the stereospecificity of MsrA and MsrB is used to identify S- and R-diastereomers.Direct identification and quantification of methionine sulfoxide diastereomers. nih.gov
COFRADICA multidimensional chromatographic method for peptide enrichment.Enriches peptides with oxidized methionine for global quantitative analysis. nih.gov
Supercritical Fluid ChromatographyAn advanced chromatography technique using supercritical fluids.Achieves high-purity separation of methionine sulfoxide diastereomers. ucsc.edunih.gov
MObBa (Methionine Alkylation)Unoxidized methionines are blocked by alkylation with iodoacetamide.Quantifies oxidation by measuring the fraction of unalkylated (i.e., originally oxidized) methionines. acs.orgnih.govbiorxiv.org

Chromatographic Separation Methods (e.g., COFRADIC, RP-HPLC)

Spectrophotometric and Electrochemical Methods for Enzyme Activity Assays (in research settings)

In research settings, spectrophotometric and electrochemical assays are valuable for determining the activity of enzymes that metabolize this compound, such as methionine sulfoxide reductase A (MsrA).

A common spectrophotometric assay for MsrA involves a coupled reaction where the oxidation of NADPH is monitored at 340 nm. nih.govmdpi.com In this system, MsrA reduces its substrate, and the oxidized enzyme is then regenerated by a reducing system, such as thioredoxin (Trx) and thioredoxin reductase (TrxR), which in turn consumes NADPH. nih.govmdpi.com This method is adaptable for high-throughput screening of potential MsrA inhibitors or activators. nih.gov Another colorimetric method measures the oxidation of dithiothreitol (B142953) (DTT) by MsrA, using Ellman's reagent (DTNB) to produce a colored product that can be monitored with a microplate reader. nih.govresearchgate.net

Electrochemical methods offer advantages in simplicity, sensitivity, and the ability to analyze turbid or colored samples. tdl.orgmdpi.com These techniques can be adapted for enzyme activity assays by detecting the consumption of substrates or the generation of products. mdpi.comnih.gov For instance, biosensors can be designed where the enzyme is immobilized on an electrode, and the current generated from the enzymatic reaction is measured. mdpi.com

Structural Biology Approaches for Enzyme-L-Methionine (S)-S-oxide Complexes (e.g., NMR, X-ray Crystallography focused on mechanism)

Understanding the precise mechanism of how enzymes recognize and catalyze the reduction of this compound requires detailed three-dimensional structural information. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to achieve this.

X-ray crystallography has been instrumental in revealing the 3D structures of MsrA and MsrB enzymes, providing insights into their catalytic mechanisms. core.ac.ukmdpi.comnih.gov These structures show how the enzyme's active site accommodates the methionine sulfoxide substrate and the roles of key amino acid residues in catalysis and substrate stabilization. core.ac.ukmdpi.com For example, crystallographic studies of MsrA have identified a hydrophilic subsite that stabilizes the oxygen atom of the methionine sulfoxide through a network of hydrogen bonds. mdpi.com

NMR spectroscopy provides complementary information about the structure and dynamics of these enzymes in solution. unl.edunih.govnih.gov It has been used to assign the spectra of various Msr enzymes, which is a prerequisite for detailed structural and mechanistic studies. unl.edunih.govnih.gov An NMR-based biosensor has also been developed to simultaneously measure the activities of both MsrA and MsrB in real-time by monitoring the signals from an isotope-enriched substrate. biorxiv.org

Genetic Engineering and Molecular Biology Tools for Studying this compound Metabolism

Genetic and molecular biology tools are essential for investigating the metabolism of this compound within a cellular context. stars-natur.czbiorxiv.org By manipulating the genes involved in methionine metabolism, researchers can study the impact on cellular processes and potentially enhance the production of valuable compounds. biorxiv.orgnih.gov

For example, metabolic engineering in Escherichia coli has been used to improve the production of L-methionine. biorxiv.orgnih.gov This involves strategies like replacing the native, highly regulated methionine biosynthesis pathway with a more efficient one from other bacteria. biorxiv.org By deleting genes such as metA and metB and complementing them with metX and metY from other species, along with deleting the global repressor metJ, researchers have achieved significant increases in methionine production. biorxiv.org These approaches demonstrate how molecular tools can be used to dissect and re-engineer metabolic pathways related to L-methionine and its oxidized forms. biorxiv.orgnih.gov

Concluding Perspectives in L Methionine S S Oxide Research

Current Challenges and Future Directions in Understanding L-Methionine (S)-S-oxide Biology

The study of this compound, a specific stereoisomer of oxidized methionine, is intrinsically linked to our understanding of cellular responses to oxidative stress. mdpi.comnih.gov Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), forming a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govmolbiolcell.org The reduction of the S-form, this compound, is catalyzed by the enzyme methionine-S-sulfoxide reductase (MsrA). nih.govmolbiolcell.org

A primary challenge lies in elucidating the precise biological consequences of the accumulation of this specific oxidized form. While it is known that the oxidation of methionine can alter protein structure and function, the specific impacts of the (S)-S-oxide form versus the (R)-S-oxide form are not fully delineated. mdpi.comunl.edu Future research must focus on developing more sensitive and specific methods to detect and quantify this compound in vivo. This will allow for a more accurate assessment of its role in various physiological and pathological states, including aging and neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov

Another significant challenge is understanding the regulation of MsrA activity. While the enzyme's function is to repair oxidized methionine residues, the factors that control its expression and activity are not completely understood. mdpi.com Research into the transcriptional and post-translational regulation of MsrA will be crucial. For instance, the transcription factor forkhead box O (FOXO) has been suggested as a potential regulator of MsrA. mdpi.com

Future research should also explore the potential for this compound to act as a signaling molecule. The reversible oxidation and reduction of methionine residues could serve as a regulatory switch, similar to phosphorylation, to control protein function. nih.gov Investigating this possibility could open up new avenues in understanding cellular signaling pathways.

Unexplored Regulatory Networks and Downstream Effects

The regulatory networks governing the formation and reduction of this compound are complex and remain largely unexplored. While the enzymatic reduction by MsrA is a key component, the upstream events leading to the specific formation of the (S)-S-oxide isomer are not well-defined. nih.gov It has been traditionally thought that methionine oxidation is a stochastic process driven by ROS. acs.org However, recent evidence suggests the existence of enzymes, such as the MICAL family of monooxygenases, that can catalyze the specific oxidation of methionine residues. nih.govacs.org Understanding the interplay between enzymatic and non-enzymatic oxidation is a critical area for future investigation.

The downstream effects of this compound accumulation are also not fully understood. The oxidation of methionine to its sulfoxide (B87167) form can lead to protein misfolding and aggregation, which is a hallmark of many age-related diseases. mdpi.com For example, in Alzheimer's disease, the oxidation of a methionine residue in amyloid-beta (Aβ) peptide is associated with the formation of soluble, neurotoxic oligomers. mdpi.comphysiology.org The specific contribution of the (S)-S-oxide form to this process needs to be further investigated.

Furthermore, the impact of this compound on broader cellular processes is an area ripe for exploration. For instance, methionine metabolism is linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a major source of the reducing equivalent NADPH. nih.gov Alterations in methionine oxidation could therefore have indirect effects on cellular redox balance and stress resistance by influencing the PPP. nih.gov

The table below summarizes key areas for future research into the unexplored regulatory networks and downstream effects of this compound.

Research AreaKey Questions
Enzymatic Oxidation Are there other enzymes besides MICALs that specifically generate this compound? What are their substrates and regulatory mechanisms?
Protein Aggregation What is the precise role of this compound in the initiation and propagation of protein aggregation in different diseases?
Metabolic Integration How does the this compound/MsrA system interact with other metabolic pathways, such as the transsulfuration pathway and one-carbon metabolism?
Signaling Cascades Can the reversible formation of this compound trigger specific downstream signaling events? If so, what are the effector proteins?

Broader Implications for Redox Biology and Protein Homeostasis

The study of this compound has profound implications for the fields of redox biology and protein homeostasis (proteostasis). The reversible oxidation of methionine residues, including the formation and reduction of this compound, represents a significant antioxidant defense mechanism. mdpi.comunl.edu Surface-exposed methionine residues can act as "scavengers" of ROS, thereby protecting other more critical amino acids from oxidative damage. mdpi.com The subsequent repair of these oxidized methionines by enzymes like MsrA ensures the regeneration of this protective capacity. mdpi.comphysiology.org

The methionine sulfoxide/Msr system is a key component of the cellular machinery that maintains proteostasis. mdpi.com The accumulation of oxidized proteins is a hallmark of aging and many diseases. nih.gov The efficient repair of oxidized methionine residues by MsrA is therefore crucial for maintaining protein function and preventing the accumulation of damaged, potentially toxic protein aggregates. mdpi.compnas.org

The table below outlines the key implications of this compound research for redox biology and protein homeostasis.

FieldImplicationResearch Findings
Redox Biology Antioxidant Defense: The cyclic oxidation and reduction of methionine acts as a catalytic antioxidant system. mdpi.commdpi.comSurface-exposed methionine residues can be oxidized by ROS, and the resulting methionine sulfoxides are reduced by Msr enzymes, effectively scavenging ROS. mdpi.com
Redox Signaling: Reversible methionine oxidation may function as a regulatory switch in signaling pathways. nih.govThe targeted and stereospecific oxidation of methionine residues by enzymes suggests a regulatory role beyond simple damage and repair. nih.gov
Protein Homeostasis Protein Repair: The Msr system is a critical pathway for repairing oxidative protein damage. unl.edupnas.orgMsrA specifically reduces this compound, restoring protein structure and function. nih.govmolbiolcell.org
Prevention of Aggregation: Efficient repair of oxidized methionines can prevent the formation of protein aggregates. mdpi.comIn conditions like Alzheimer's disease, the oxidation of methionine in Aβ peptide is linked to the formation of soluble, toxic oligomers. mdpi.comphysiology.org
Aging: The decline in Msr activity with age contributes to the accumulation of oxidized proteins. nih.govnih.govDecreased MsrA and MsrB activity during aging leads to an increase in both protein-bound and free forms of methionine sulfoxide. nih.govnih.gov

Q & A

Q. What controls are essential when studying this compound in microbial systems?

  • Methodological Answer :
  • Reductase Inhibitors : Include azide or selenite in growth media to block Msr activity.
  • Oxidative Stress Controls : Use catalase/SOD knockouts to isolate sulfoxide-specific effects. Reference: Nasreen et al. (2024) on bacterial defense systems .

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